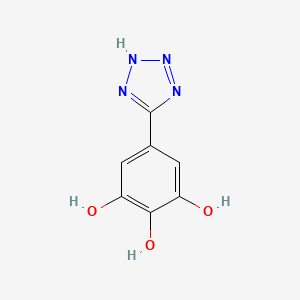![molecular formula C19H30N2O3S B6054678 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol is a chemical compound that has been found to have various scientific research applications. It is a synthetic compound that has been synthesized using different methods.
作用機序
The mechanism of action of 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol is not well understood. However, it has been found to interact with different receptors in the body, including dopamine receptors and adrenergic receptors.
Biochemical and Physiological Effects:
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to increased motivation and pleasure. It has also been found to increase the levels of norepinephrine and epinephrine, which can lead to increased heart rate and blood pressure.
実験室実験の利点と制限
One of the advantages of using 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for the study of 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol. One of the directions is to study its potential as a treatment for different diseases, including Parkinson's disease and attention-deficit/hyperactivity disorder. Another direction is to study its structure-activity relationship to develop more potent and selective compounds. Additionally, more research is needed to understand its mechanism of action and its effects on different receptors in the body.
Conclusion:
In conclusion, 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol is a synthetic compound that has various scientific research applications. It has been found to have biochemical and physiological effects, including increasing the release of dopamine and increasing heart rate and blood pressure. While there are advantages to using this compound in lab experiments, its mechanism of action is not well understood, which can make it difficult to interpret the results. There are many future directions for the study of this compound, including its potential as a treatment for different diseases and the development of more potent and selective compounds.
合成法
The synthesis of 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol has been carried out using different methods. One of the common methods is the reaction of 4-(chloromethyl)phenol with 3-(4-thiomorpholinylmethyl)propylamine in the presence of a base. The resulting product is then reacted with piperidine to obtain the final product.
科学的研究の応用
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol has been found to have various scientific research applications. It has been used in the development of drugs for the treatment of different diseases. It has also been used in the study of the structure-activity relationship of different compounds.
特性
IUPAC Name |
1-[2-hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c22-17-4-6-20(7-5-17)14-18(23)15-24-19-3-1-2-16(12-19)13-21-8-10-25-11-9-21/h1-3,12,17-18,22-23H,4-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVCQYBXSFOCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(COC2=CC=CC(=C2)CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6054599.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6054611.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6054622.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)
![2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6054640.png)
![1-[2-(difluoromethoxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6054641.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)

![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6054659.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6054666.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)